molecular formula C10H13IO3 B14424663 [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol CAS No. 81329-97-7

[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol

Cat. No.: B14424663
CAS No.: 81329-97-7
M. Wt: 308.11 g/mol
InChI Key: HWNQVNRYZAJHSM-UHFFFAOYSA-N
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Description

[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol: is an organic compound with the molecular formula C10H13IO3 It is a derivative of phenol, featuring an iodoethoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Iodination: The phenol derivative undergoes iodination to introduce the iodo group.

    Etherification: The iodo-substituted phenol is then subjected to etherification with an appropriate ethoxy group.

    Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiolates.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the iodo group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.

Medicine:

    Pharmaceutical Research: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The iodoethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • [4-(2-Bromoethoxy)-3-methoxyphenyl]methanol
  • [4-(2-Chloroethoxy)-3-methoxyphenyl]methanol
  • [4-(2-Fluoroethoxy)-3-methoxyphenyl]methanol

Comparison:

  • Uniqueness: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is unique due to the presence of the iodo group, which imparts distinct chemical properties compared to its bromo, chloro, and fluoro analogs.
  • Reactivity: The iodo group is more reactive in substitution reactions compared to bromo, chloro, and fluoro groups, making it a valuable intermediate in organic synthesis.
  • Applications: The specific applications of this compound may differ from its analogs due to its unique reactivity and binding properties.

Properties

CAS No.

81329-97-7

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

[4-(2-iodoethoxy)-3-methoxyphenyl]methanol

InChI

InChI=1S/C10H13IO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

HWNQVNRYZAJHSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCCI

Origin of Product

United States

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